molecular formula C22H16FNO3S B2755325 [6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1112311-12-2

[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2755325
CAS No.: 1112311-12-2
M. Wt: 393.43
InChI Key: SGIFUQNMFSRGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H16FNO3S and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity

6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic compound belonging to the benzothiazine family, notable for its diverse biological activities. This article reviews its biological activity based on available research findings, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds often exhibit significant antimicrobial properties. A study conducted by Deshmukh et al. (2007) demonstrated that various benzothiazine derivatives showed varying degrees of antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanonePseudomonas aeruginosa20

The above table summarizes the antibacterial efficacy of selected compounds, highlighting the potential of 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone against pathogenic bacteria.

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence suggesting that benzothiazine derivatives possess anticancer properties. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

The precise mechanism by which 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting key enzymes involved in bacterial cell wall synthesis.
  • Inducing apoptosis in cancer cells through mitochondrial pathways.

Case Studies

In a clinical context, a case study involving patients with resistant bacterial infections highlighted the efficacy of benzothiazine derivatives as adjunct therapy alongside conventional antibiotics. Patients treated with this compound showed improved outcomes and reduced infection rates compared to those receiving standard care alone .

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3S/c1-15-7-10-18(11-8-15)24-14-21(22(25)16-5-3-2-4-6-16)28(26,27)20-12-9-17(23)13-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFUQNMFSRGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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